Phosphine oxide, tripropyl-

Description

The exact mass of the compound Tripropylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphine oxide, tripropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, tripropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

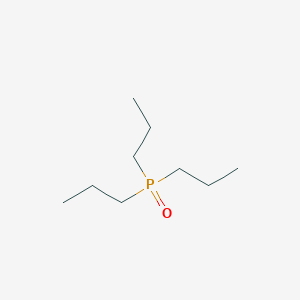

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-dipropylphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSAFILJOCMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061732 | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-94-2 | |

| Record name | Tripropylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tripropylphosphine oxide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tripropylphosphine Oxide

For researchers, scientists, and professionals in drug development, a thorough understanding of the synthesis and characterization of key reagents is paramount. Tripropylphosphine oxide, a member of the phosphine oxide family, serves as a valuable building block and ligand in various chemical transformations. This technical guide provides a detailed overview of its synthesis and comprehensive characterization data.

Tripropylphosphine oxide is a white, crystalline solid at room temperature, characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁OP | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| CAS Number | 1496-94-2 | [1][2] |

| Melting Point | 38-39 °C | [1][3] |

| Boiling Point | 70-71 °C @ 7 Torr 280-282 °C @ 760 Torr (Atmospheric Pressure) | [1][3] |

| Density | 0.8473 g/cm³ @ 20 °C 0.875 g/cm³ | [1][3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in many organic solvents. | |

| Moisture Sensitivity | Moisture sensitive | [3] |

Synthesis of Tripropylphosphine Oxide

The most common and direct route for the synthesis of tripropylphosphine oxide is the oxidation of its precursor, tripropylphosphine.

Synthesis of the Precursor: Tripropylphosphine

A common method for the synthesis of tripropylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of propylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude tripropylphosphine is purified by vacuum distillation.

Oxidation of Tripropylphosphine to Tripropylphosphine Oxide

The oxidation of tripropylphosphine to tripropylphosphine oxide is typically achieved using an oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

A general method for the oxidation of tertiary phosphines using hydrogen peroxide is as follows[4]:

-

Reaction Setup: Tripropylphosphine is dissolved in a suitable organic solvent, such as dichloromethane or toluene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Oxidant: The solution is cooled in an ice bath, and a 35% aqueous solution of hydrogen peroxide is added dropwise with efficient stirring. The reaction is exothermic and the temperature should be maintained below a certain threshold (e.g., 10 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting tripropylphosphine is completely consumed.

-

Work-up: Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide. The organic layer is then washed with a saturated solution of sodium sulfite to decompose any remaining peroxides, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude tripropylphosphine oxide can be purified by recrystallization from a suitable solvent system (e.g., hexane or diethyl ether) or by vacuum distillation[5].

It is important to note that phosphine oxides can form stable adducts with hydrogen peroxide. These adducts can be decomposed by drying the product with molecular sieves or by azeotropic distillation with a suitable solvent[4].

Characterization of Tripropylphosphine Oxide

The structure and purity of the synthesized tripropylphosphine oxide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Typical Chemical Shift (δ) Range | Description |

| ³¹P NMR | ~ +30 to +40 ppm | The ³¹P NMR spectrum is the most definitive method for confirming the formation of the phosphine oxide. The chemical shift for trialkylphosphine oxides typically appears in the range of +30 to +40 ppm, a significant downfield shift from the corresponding trialkylphosphine (which is typically in the negative ppm range)[6]. A single peak in this region is indicative of a pure product. |

| ¹H NMR | ~ 0.9-1.8 ppm | The ¹H NMR spectrum will show signals corresponding to the propyl groups. A typical pattern would include a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and another multiplet for the methylene protons adjacent to the phosphorus atom. |

| ¹³C NMR | ~ 15-30 ppm | The ¹³C NMR spectrum will display three distinct signals for the three carbon atoms of the propyl chain. The carbon atom directly bonded to the phosphorus will show coupling to the phosphorus nucleus (J-coupling). |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of tripropylphosphine oxide is the strong absorption band corresponding to the P=O stretching vibration.

| Vibrational Mode | Typical Wavenumber Range | Description |

| P=O Stretch | ~ 1150 - 1250 cm⁻¹ | This is a very strong and sharp absorption band that is characteristic of the phosphoryl group. The exact position of this band can be influenced by the electronic effects of the substituents on the phosphorus atom[6]. The presence of a strong band in this region is a clear indication of the successful oxidation of the phosphine to the phosphine oxide. |

| C-H Stretch | ~ 2850 - 3000 cm⁻¹ | These bands correspond to the stretching vibrations of the C-H bonds in the propyl groups. |

| C-H Bend | ~ 1375 - 1465 cm⁻¹ | These absorptions are due to the bending vibrations of the C-H bonds. |

Visualizing the Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes for tripropylphosphine oxide.

Caption: General workflow for the synthesis of tripropylphosphine oxide.

Caption: Logical flow for the characterization of tripropylphosphine oxide.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]

- 6. Phosphine oxide, tripropyl- | 1496-94-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Tripropylphosphine Oxide: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of tripropylphosphine oxide. Detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy are also presented.

Core Molecular Information

Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C9H21OP.[1][2] It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group (P=O). The molecule consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| Molecular Formula | C9H21OP | [1][2] |

| Molecular Weight | 176.24 g/mol | [1] |

| CAS Number | 1496-94-2 | [1][2] |

| IUPAC Name | Tripropylphosphane oxide | |

| Synonyms | Tri-n-propylphosphine oxide, TPPO | [1][2] |

| Melting Point | 39 °C | [3] |

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in tripropylphosphine oxide has been determined by X-ray crystallography. The phosphorus atom is at the center of a tetrahedral geometry, bonded to the oxygen and the three carbon atoms of the propyl chains.

At present, specific, publicly available crystallographic information files (CIF) containing detailed bond lengths and angles for tripropylphosphine oxide (COD IDs: 7011520 and 7055704) require specialized database access to retrieve the full dataset. For illustrative purposes, the general structural features are depicted below.

Mandatory Visualization: Molecular Structure

Caption: Ball-and-stick model of tripropylphosphine oxide.

Experimental Protocols

Synthesis of Tripropylphosphine Oxide

The synthesis of tripropylphosphine oxide is typically achieved through the oxidation of its precursor, tripropylphosphine. While various oxidizing agents can be employed, a common and effective method involves the use of hydrogen peroxide.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of tripropylphosphine oxide.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tripropylphosphine (1 equivalent) in a suitable solvent such as acetone or ethanol at 0°C under a nitrogen atmosphere.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tripropylphosphine oxide. Further purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of tripropylphosphine oxide. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 2: Predicted NMR Spectroscopic Data for Tripropylphosphine Oxide

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| ³¹P | 30 - 40 | Singlet | - |

| ¹H (α-CH₂) | 1.5 - 1.7 | Multiplet | |

| ¹H (β-CH₂) | 1.4 - 1.6 | Multiplet | |

| ¹H (γ-CH₃) | 0.9 - 1.0 | Triplet | ~7 |

| ¹³C (α-CH₂) | 28 - 30 | ||

| ¹³C (β-CH₂) | 16 - 18 | ||

| ¹³C (γ-CH₃) | 15 - 17 |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of tripropylphosphine oxide (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is typically required.

-

³¹P NMR Spectroscopy: Acquire the phosphorus-31 NMR spectrum. This nucleus is highly sensitive, and spectra can be obtained relatively quickly. A spectral width of around 100 ppm centered at approximately 35 ppm is a suitable starting point. Use an external standard of 85% H₃PO₄ for referencing.

Logical Relationship: Spectroscopic Data Interpretation

Caption: Logical flow for structure confirmation using NMR data.

References

CAS number for tripropylphosphine oxide

An In-depth Technical Guide to Tripropylphosphine Oxide

CAS Number: 1496-94-2[1]

This technical guide provides a comprehensive overview of tripropylphosphine oxide, a member of the trialkylphosphine oxide family. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties, synthesis, and potential applications of this compound. While tripropylphosphine oxide is less documented in scientific literature compared to its aryl-substituted counterpart, triphenylphosphine oxide (TPPO), this guide consolidates the available information to serve as a valuable technical resource.

Chemical and Physical Properties

Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C9H21OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups. The polar P=O bond imparts a high dipole moment to the molecule, influencing its physical and chemical properties.

The available quantitative data for tripropylphosphine oxide is summarized in the table below. It is important to note that extensive experimental data for this specific compound is limited.

| Property | Value | Source |

| CAS Registry Number | 1496-94-2 | [1] |

| Molecular Formula | C9H21OP | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| IUPAC Name | 1-dipropylphosphorylpropane | [1] |

Synthesis of Trialkylphosphine Oxides

A general and widely applicable method for the synthesis of trialkylphosphine oxides, including tripropylphosphine oxide, involves a two-step process. The first step is the formation of a Grignard reagent from an alkyl halide, which then reacts with phosphorus trichloride to form a trialkylphosphine. The subsequent step is the oxidation of the trialkylphosphine to the corresponding trialkylphosphine oxide.[2]

Experimental Protocol: General Synthesis of Trialkylphosphine Oxides

Step 1: Synthesis of Trialkylphosphine via Grignard Reaction

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of an alkyl halide (e.g., 1-bromopropane for the synthesis of tripropylphosphine) dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of phosphorus trichloride in the same anhydrous ether solvent to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then worked up by carefully adding a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

The organic layer containing the trialkylphosphine is separated, and the aqueous layer is extracted with the ether solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trialkylphosphine.

Step 2: Oxidation of Trialkylphosphine to Trialkylphosphine Oxide

-

Dissolve the crude trialkylphosphine in a suitable solvent such as dichloromethane or acetone.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as hydrogen peroxide or air/oxygen, to the solution.[3] The oxidation of trialkylphosphines with air is often spontaneous at room temperature.[3]

-

Monitor the reaction by an appropriate method (e.g., TLC or GC) until the starting trialkylphosphine is no longer present.

-

Upon completion, the reaction mixture is worked up to remove any excess oxidizing agent and byproducts.

-

The solvent is removed under reduced pressure to yield the crude trialkylphosphine oxide, which can be further purified by crystallization or chromatography.

Applications

While specific applications for tripropylphosphine oxide are not extensively documented, the broader class of trialkylphosphine oxides has established uses in several areas of chemistry and industry.

Solvent Extraction

Trialkylphosphine oxides are effective extractants for a variety of metal ions and acids. Their utility in solvent extraction is attributed to the strong Lewis basicity of the phosphoryl oxygen, which can coordinate to metal cations and proton donors. For instance, trioctylphosphine oxide (TOPO) is widely used for the extraction and separation of uranium and other metal ions from ore leachates.[4] Trialkylphosphine oxides have also been investigated for the extraction of phosphoric acid and for the removal of fluoride from aqueous systems.[5][6] It is plausible that tripropylphosphine oxide could be employed in similar solvent extraction processes.

Nanoparticle Synthesis

Long-chain trialkylphosphine oxides, such as TOPO, are indispensable in the high-temperature synthesis of high-quality nanocrystals.[4] They act as high-boiling point solvents and capping agents, controlling the growth and stability of the nanoparticles.[4]

Analytical Data

Limited analytical data is publicly available for tripropylphosphine oxide. The PubChem database provides some information on its GC-MS fragmentation.

| m/z | Relative Intensity |

| 106 | 100 |

| 134 | 80 |

| 115541 | Main library |

Data from PubChem CID 73898[1]

Visualizations

Synthesis Workflow for Trialkylphosphine Oxides

The following diagram illustrates the general workflow for the synthesis of trialkylphosphine oxides.

Caption: General synthesis workflow for trialkylphosphine oxides.

References

- 1. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]

- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Data of Tripropylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for tripropylphosphine oxide. The information is compiled from various sources to offer a comprehensive resource for the characterization and analysis of this organophosphorus compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tripropylphosphine oxide. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Spectral Data

The ¹H NMR spectrum of tripropylphosphine oxide exhibits signals corresponding to the three propyl chains attached to the phosphorus atom. The protons on each propyl group are chemically distinct due to their proximity to the phosphoryl group, leading to separate signals for the α, β, and γ carbons.

| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| α-CH₂ | ~1.5 - 1.7 | Multiplet | |

| β-CH₂ | ~1.4 - 1.6 | Multiplet | |

| γ-CH₃ | ~0.9 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon of the propyl chain will give a distinct signal.

| Assignment | Chemical Shift (δ) (ppm) |

| α-C | ~28 - 30 |

| β-C | ~16 - 18 |

| γ-C | ~15 - 17 |

Note: The α-carbon is directly attached to the phosphorus atom and its chemical shift is influenced by the electronegativity of the phosphoryl group.

³¹P NMR Spectral Data

³¹P NMR is particularly useful for characterizing organophosphorus compounds. For trialkylphosphine oxides, the phosphorus atom is in the +5 oxidation state.

| Nucleus | Chemical Shift (δ) (ppm) |

| ³¹P | ~30 - 40 |

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄. The observed range is characteristic for trialkylphosphine oxides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for tripropylphosphine oxide is the P=O stretching vibration.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2960, ~2870 | C-H stretching (alkyl) | Strong |

| ~1465 | C-H bending (alkyl) | Medium |

| ~1150 - 1250 | P=O stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular weight of tripropylphosphine oxide (C₉H₂₁OP) is 176.24 g/mol .

Key Fragments:

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₃H₆]⁺ |

| 106 | [M - C₅H₁₀]⁺ |

| 91 | [P(O)(C₃H₇)]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-20 mg of tripropylphosphine oxide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary can be used for referencing.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported relative to the external standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat tripropylphosphine oxide directly onto the crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of tripropylphosphine oxide (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The compound is separated on a suitable capillary column (e.g., a non-polar column like DB-5).

-

The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

-

The mass spectrum is recorded over a suitable m/z range.

Visualizations

Caption: Workflow for the spectral analysis of tripropylphosphine oxide.

Caption: Proposed mass fragmentation pathway of tripropylphosphine oxide.

Tripropylphosphine Oxide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tripropylphosphine oxide, specifically its melting and boiling points. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and application of any chemical compound. For tripropylphosphine oxide, these values have been experimentally determined and are summarized below.

| Property | Value | Conditions |

| Melting Point | 38 °C | Not specified |

| Boiling Point | 70-71 °C | at 7 Torr |

Experimental Determination Protocols

The precise determination of melting and boiling points is fundamental to characterizing a pure substance. While the specific experimental records for tripropylphosphine oxide are detailed in the cited literature, the following outlines the general, well-established methodologies used for such determinations.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1][2][3][4]

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[2]

-

Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[2]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[1] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[2][3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is highly dependent on pressure.

General Protocol (Capillary Method):

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6][7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, similar to that used for melting point determination.[5][7]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6] At this point, the vapor pressure of the liquid equals the external atmospheric pressure.

Synthesis Workflow

Tripropylphosphine oxide is typically synthesized through the oxidation of its precursor, tripropylphosphine. This process represents a fundamental transformation in organophosphorus chemistry. The logical workflow for a representative synthesis is depicted below.

Caption: Logical workflow for the synthesis of tripropylphosphine oxide via oxidation.

References

In-depth Technical Guide on the Thermodynamic Properties of Tripropylphosphine Oxide

A comprehensive review of available data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the thermodynamic properties of tripropylphosphine oxide. A thorough investigation of publicly available scientific literature and databases reveals a significant gap in the experimental and computational data for this specific compound. Key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and specific heat capacity have not been extensively measured or reported.

While direct data for tripropylphosphine oxide is unavailable, this guide provides a detailed framework and illustrative example using the well-characterized analogue, triphenylphosphine oxide (TPPO) . The methodologies and data presentation formats outlined herein are directly applicable to the future study and characterization of tripropylphosphine oxide.

Thermodynamic Properties of Tripropylphosphine Oxide: Current Status

An exhaustive search of scientific databases, including the NIST Chemistry WebBook, has yielded minimal thermodynamic data for tri-n-propylphosphine oxide. The available information is limited to basic physical properties and identifiers. There is a notable absence of experimentally determined or computationally calculated values for its core thermodynamic properties.

One key historical publication, "Thermochemistry of organophosphorus compounds. Part II. Triethyl phosphate, tripropylphosphine oxide, and tributylphosphine oxide" by C. L. Chernick and H. A. Skinner (1956), was identified but its specific quantitative findings for tripropylphosphine oxide could not be accessed for this review.

Given this data scarcity, the following sections will focus on the thermodynamic properties of triphenylphosphine oxide as a well-documented proxy. The experimental techniques and theoretical approaches described are standard and would be the methods of choice for determining the corresponding properties of tripropylphosphine oxide.

Thermodynamic Properties of Triphenylphosphine Oxide (TPPO)

Triphenylphosphine oxide is a structurally related organophosphorus compound for which extensive and reliable thermodynamic data are available. These data are crucial for understanding its stability, reactivity, and behavior in chemical processes.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of triphenylphosphine oxide in the solid phase.

Table 1: Standard Molar Enthalpy of Formation of Solid Triphenylphosphine Oxide

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -143.5 ± 4.2 | kJ/mol | [NIST WebBook] |

Table 2: Standard Molar Entropy and Heat Capacity of Solid Triphenylphosphine Oxide

| Property | Value | Units | Temperature (K) | Reference |

| Standard Molar Entropy (S°solid) | 338.9 ± 4.2 | J/mol·K | 298.15 | [NIST WebBook] |

| Molar Heat Capacity (Cp,solid) | 317 | J/mol·K | 298.15 | [1] |

| Molar Heat Capacity (Cp,solid) | 339 | J/mol·K | 314 | [NIST WebBook] |

| Molar Heat Capacity (Cp,solid) | 470 | J/mol·K | 298 | [NIST WebBook] |

Table 3: Phase Change Thermodynamics of Triphenylphosphine Oxide

| Property | Value | Units | Temperature (K) | Reference |

| Enthalpy of Fusion (ΔfusH) | 24.22 | kJ/mol | 431.9 | [NIST WebBook] |

| Enthalpy of Fusion (ΔfusH) | 23.4 | kJ/mol | 429.6 | [NIST WebBook] |

| Entropy of Fusion (ΔfusS) | 56.08 | J/mol·K | 431.9 | [NIST WebBook] |

| Enthalpy of Sublimation (ΔsubH) | 131 ± 2 | kJ/mol | 399 | [NIST WebBook] |

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of organophosphorus compounds like tripropylphosphine oxide and triphenylphosphine oxide relies on precise calorimetric techniques. The primary method for determining the enthalpy of formation is static-bomb combustion calorimetry .

Combustion Calorimetry Protocol for Solid Organophosphorus Compounds

This protocol outlines the general steps involved in determining the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.

-

Sample Preparation: A precisely weighed pellet of the purified solid organophosphorus compound (e.g., triphenylphosphine oxide) is placed in a crucible within a combustion bomb. A known mass of a combustion aid, such as benzoic acid, may be added to ensure complete combustion. A fuse wire is connected to an ignition system.

-

Bomb Assembly and Charging: The crucible is placed in the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure that the phosphoric acid produced is of a definite concentration. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature change of the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Analysis of Combustion Products: After the combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of combustion and to correct for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. The concentration of the phosphoric acid formed is also determined.

-

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system (the energy equivalent) is determined in separate experiments using a standard substance with a known heat of combustion, typically benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of the compound is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide, water, and aqueous phosphoric acid).

The following diagram illustrates the workflow for determining the standard enthalpy of formation using combustion calorimetry.

Signaling Pathways and Reaction Mechanisms

Currently, there is no specific information available in the scientific literature detailing the involvement of tripropylphosphine oxide in biological signaling pathways. For triphenylphosphine oxide, it is primarily known as a stable byproduct of common organic reactions such as the Wittig, Staudinger, and Mitsunobu reactions. While it can act as a ligand in coordination chemistry, its role in defined biological signaling cascades is not well-established.

The following diagram illustrates the logical relationship in the formation of triphenylphosphine oxide as a byproduct in the Wittig reaction.

Conclusion and Future Directions

This technical guide highlights the significant lack of publicly available thermodynamic data for tripropylphosphine oxide. To advance the understanding of this compound for applications in research and development, it is imperative that its fundamental thermodynamic properties are determined. The experimental protocols for combustion calorimetry, as detailed in this guide for triphenylphosphine oxide, provide a clear roadmap for obtaining the standard enthalpy of formation of tripropylphosphine oxide. Furthermore, computational chemistry approaches, such as Density Functional Theory (DFT), could be employed to predict its thermodynamic properties. The establishment of a reliable set of thermodynamic data for tripropylphosphine oxide will be a valuable resource for the scientific community.

References

Tripropylphosphine Oxide: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine oxide ((C₃H₇)₃PO, or TPPO) is an organophosphorus compound belonging to the class of phosphine oxides. These compounds are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic substituents. While less ubiquitous in literature than its aryl counterpart, triphenylphosphine oxide, tripropylphosphine oxide and its alkyl analogs serve as important reagents and possess properties that make them valuable in various chemical applications, including as ligands in coordination chemistry and as extractants in separation processes. This guide provides an in-depth look into the historical synthesis, key properties, and foundational applications of tripropylphosphine oxide.

Discovery and Historical Context

The first documented characterization of tripropylphosphine oxide appears in the Soviet chemical literature in the early 1960s. A 1960 publication by Levchenko, E. S. in Zhurnal Obshchei Khimii (Journal of General Chemistry of the USSR) is cited as a primary source for its melting point.[1] This was followed by a 1961 paper by Petrov, K. A. in the same journal, which provided data on its boiling point and density.[1]

These early reports suggest that the synthesis and characterization of a range of aliphatic phosphine oxides were part of broader explorations into organophosphorus chemistry during that period. The primary synthetic routes to trialkylphosphine oxides, which would have been employed at the time, traditionally involved a two-step process:

-

Formation of the Trialkylphosphine: The creation of the phosphorus-carbon bonds is the crucial first step. The Grignard reaction, a robust and well-established method for forming carbon-carbon and carbon-heteroatom bonds, was a common approach. This involves reacting a phosphorus halide, typically phosphorus trichloride (PCl₃), with an alkylmagnesium halide.

-

Oxidation: The resulting trialkylphosphine is then oxidized to the corresponding phosphine oxide. Trialkylphosphines are susceptible to oxidation, sometimes even by atmospheric oxygen.[2][3] For a more controlled and efficient conversion, oxidizing agents like hydrogen peroxide are typically used.[3]

This Grignard-based pathway represents a classic and historically significant method for the preparation of tripropylphosphine oxide and other simple trialkylphosphine oxides.

Physicochemical Properties

The fundamental physical and chemical properties of tripropylphosphine oxide are summarized below. These data are critical for its application in synthesis, separations, and materials science.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁OP | |

| CAS Number | 1496-94-2 | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 70-71 °C @ 7 Torr | [1] |

| Density | 0.8473 g/cm³ @ 20 °C | [1] |

Experimental Protocols

While the original detailed protocols from the 1960s are not readily accessible, the following section provides a representative methodology for the synthesis of tripropylphosphine oxide based on the historically significant Grignard reaction followed by oxidation. This protocol is adapted from general procedures for the synthesis of trialkylphosphine oxides.

Synthesis of Tripropylphosphine Oxide via Grignard Reagent

This synthesis is a two-step process.

Step 1: Synthesis of Tripropylphosphine

-

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

-

Prepare the Grignard reagent: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred, cooled Grignard reagent. The molar ratio of Grignard reagent to PCl₃ should be at least 3:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the careful, slow addition of an aqueous solution (e.g., saturated ammonium chloride).

-

The organic layer containing the tripropylphosphine is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure to yield crude tripropylphosphine.

-

Step 2: Oxidation of Tripropylphosphine to Tripropylphosphine Oxide

-

Materials:

-

Crude tripropylphosphine from Step 1

-

Acetone or another suitable solvent

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

-

Procedure:

-

Dissolve the crude tripropylphosphine in a suitable solvent like acetone.

-

Cool the solution in an ice bath.

-

Add hydrogen peroxide (30%) dropwise to the stirred solution. This reaction is highly exothermic and the temperature should be carefully controlled.

-

After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The solvent and water are removed under reduced pressure.

-

The resulting crude tripropylphosphine oxide can be purified by distillation under vacuum or by recrystallization from a suitable solvent.

-

Logical and Experimental Workflows

The synthesis of tripropylphosphine oxide can be visualized as a sequential workflow, starting from basic reagents and proceeding through key intermediates to the final product.

Caption: Synthetic workflow for tripropylphosphine oxide via the Grignard route.

Historical and Modern Applications

While specific documentation on the early applications of tripropylphosphine oxide is sparse, its utility can be inferred from the well-established applications of homologous trialkylphosphine oxides (TAPOs), such as tributylphosphine oxide (TBPO) and trioctylphosphine oxide (TOPO).

-

Solvent Extraction and Hydrometallurgy: One of the most significant applications of TAPOs is in liquid-liquid extraction. The polar P=O bond acts as an excellent Lewis base, allowing it to coordinate strongly with metal ions. This property has been widely exploited in hydrometallurgy for the extraction and separation of various metals, including uranium, thorium, and rare-earth elements from ore leachates and nuclear waste streams.[3] It is highly probable that tripropylphosphine oxide was investigated for similar purposes in early studies of solvent extraction agents.

-

Coordination Chemistry: As a ligand, tripropylphosphine oxide can coordinate to a variety of metal centers. The steric and electronic properties of the propyl groups influence the stability and reactivity of the resulting metal complexes. These complexes can find applications in catalysis and materials science.

-

Reagent in Organic Synthesis: While not as common as its triphenyl counterpart, tripropylphosphine oxide can act as a catalyst or promoter in certain organic transformations due to the Lewis basicity of its oxygen atom.

For professionals in drug development, while tripropylphosphine oxide itself is not a therapeutic agent, its role as a ligand or extraction agent can be relevant in the synthesis and purification of active pharmaceutical ingredients (APIs) and their intermediates, particularly where metal-catalyzed steps or complex separation challenges are involved.

Conclusion

The discovery and initial characterization of tripropylphosphine oxide trace back to the early 1960s in the Soviet Union, emerging from foundational research in organophosphorus chemistry. Its synthesis has historically relied on classic organometallic techniques, most notably the Grignard reaction to form the precursor tripropylphosphine, followed by a straightforward oxidation. Although detailed historical records of its specific applications are limited, its properties place it firmly within the versatile class of trialkylphosphine oxides, with significant potential and established use in solvent extraction and coordination chemistry. For modern researchers, tripropylphosphine oxide remains a compound of interest as a ligand and extractant with a distinct steric and electronic profile compared to other members of its class.

References

Tripropylphosphine Oxide: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for tripropylphosphine oxide. Due to the limited availability of comprehensive safety studies specifically for tripropylphosphine oxide, this guide synthesizes available data and incorporates general safety protocols for phosphine oxides. Professionals handling this compound should exercise caution and adhere to rigorous safety standards.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of tripropylphosphine oxide.

| Property | Value |

| Molecular Formula | C₉H₂₁OP |

| Molecular Weight | 176.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 39 °C |

| Boiling Point | 280-282 °C |

| Flash Point | 131.3 °C |

| Density | 0.875 g/cm³ |

| Vapor Pressure | 0.003 mmHg at 25°C |

| Refractive Index | 1.417 |

| Sensitivity | Moisture sensitive |

Hazard Identification and Toxicity Data

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with tripropylphosphine oxide.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (see Section 7).

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use non-sparking tools to prevent ignition.

-

Prevent the build-up of electrostatic charge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials and foodstuff containers.

-

As the compound is moisture-sensitive, store it under an inert atmosphere if possible.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Firefighting Measures

Suitable Extinguishing Media:

-

Dry chemical

-

Carbon dioxide

-

Alcohol-resistant foam

Firefighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

In the event of a fire, evacuate the area and fight the fire from a safe distance.

Accidental Release Measures

In case of a spill or accidental release, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical-impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to a safe area.

-

Keep people away from and upwind of the spill.

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the chemical enter drains. Discharge into the environment must be avoided.

Containment and Cleaning Up:

-

Contain the spill and collect the material for disposal.

-

Place the collected material in a suitable, closed container.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is recommended when handling tripropylphosphine oxide:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin Protection | Wear chemical-resistant gloves and protective clothing. |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator. |

Visual Guide: Chemical Spill Response Workflow

The following diagram outlines a general workflow for responding to a chemical spill.

Caption: A flowchart illustrating the general steps for responding to a chemical spill.

Methodological & Application

Application Notes and Protocols: Tripropylphosphine Oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine oxide (TPPO) is an organophosphorus compound with the chemical formula (CH₃CH₂CH₂)₃PO. While not as extensively documented in organic synthesis literature as its triphenyl analogue, its properties as a trialkylphosphine oxide suggest a range of potential applications. This document provides an overview of its synthesis, physical properties, and likely applications based on the general reactivity of trialkylphosphine oxides. The protocols provided are representative and may require optimization for specific substrates and reaction conditions.

Physical and Chemical Properties

Tripropylphosphine oxide is a moisture-sensitive crystalline solid at room temperature. Its physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1496-94-2 | [1][2] |

| Molecular Formula | C₉H₂₁OP | [2] |

| Molecular Weight | 176.24 g/mol | [2] |

| Melting Point | 38-39 °C | [3] |

| Boiling Point | 70-71 °C @ 7 Torr | [1] |

| Density | 0.875 g/cm³ | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Moisture sensitive | [3] |

Applications in Organic Synthesis

Based on the known chemistry of phosphine oxides, the primary applications of tripropylphosphine oxide in organic synthesis are expected to be as a ligand in transition metal catalysis and as a metal extractant.

Ligand in Transition Metal Catalysis

Trialkylphosphine oxides can function as stabilizing ligands for transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.[4] The oxygen atom of the phosphine oxide can coordinate to the metal center, preventing the aggregation and precipitation of the metal catalyst, thereby maintaining its catalytic activity.[4] This can lead to improved reaction rates and reproducible yields.[4]

Potential Advantages:

-

Air Stability: Unlike their corresponding trialkylphosphines, which are often air-sensitive, trialkylphosphine oxides are generally stable in air, making them easier to handle.

-

Enhanced Catalyst Longevity: By preventing catalyst decomposition, these ligands can prolong the active lifetime of the catalyst in a reaction mixture.[4]

A general workflow for utilizing tripropylphosphine oxide as a ligand is presented below.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

Tripropylphosphine Oxide as a Ligand in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine oxide (TPPO) is an organophosphorus compound that, while less common in catalysis than its aryl-substituted counterpart, triphenylphosphine oxide, serves as a valuable ligand in specific applications. Its utility is most prominently documented in the field of materials science, particularly in the synthesis of semiconductor nanocrystals where it functions as a coordinating ligand to control nanoparticle growth and stability. In the broader context of catalysis, phosphine oxides are recognized for their ability to act as stabilizing ligands for metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This document provides an overview of the known applications of tripropylphosphine oxide as a ligand, with a focus on nanoparticle synthesis, and includes a detailed experimental protocol.

Application in Nanoparticle Synthesis

Tripropylphosphine oxide is a key reagent in the synthesis of high-quality semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots. In this context, it acts as a coordinating solvent and a capping ligand. The lone pair of electrons on the oxygen atom coordinates to the surface of the growing nanocrystals, influencing their size, shape, and optical properties. The propyl chains provide steric hindrance, preventing aggregation and ensuring the colloidal stability of the nanoparticles.

Experimental Protocol: Synthesis of CdSe Quantum Dots Using Tripropylphosphine Oxide

This protocol is adapted from established methods for the synthesis of semiconductor nanocrystals.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Tripropylphosphine (TPP)

-

Tripropylphosphine oxide (TPPO)

-

Octadecene (ODE)

-

Stearic acid

-

Argon (Ar) gas supply

-

Schlenk line and glassware

-

Heating mantle with temperature controller

-

Syringes and needles

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

Preparation of Cadmium Precursor:

-

In a three-neck flask, combine CdO (e.g., 0.1 mmol), stearic acid (e.g., 0.4 mmol), and octadecene (e.g., 10 mL).

-

Heat the mixture to 150-180 °C under an argon atmosphere with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium stearate.

-

Further heat the solution to the desired injection temperature (e.g., 250-280 °C) and hold.

-

-

Preparation of Selenium Precursor:

-

In a separate vial inside a glovebox or under an inert atmosphere, dissolve selenium powder (e.g., 0.1 mmol) in tripropylphosphine (e.g., 1 mL). This forms a solution of tripropylphosphine selenide (TPPSe).

-

-

Nanocrystal Growth:

-

Once the cadmium precursor solution is stable at the target temperature, rapidly inject the TPPSe solution into the hot flask.

-

The reaction mixture will immediately change color, indicating the nucleation and growth of CdSe nanocrystals.

-

The reaction temperature and time will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.

-

-

Isolation and Purification:

-

After the desired reaction time, cool the reaction mixture to room temperature.

-

Add an excess of methanol to precipitate the CdSe quantum dots.

-

Centrifuge the mixture to collect the nanocrystals.

-

Discard the supernatant and redisperse the nanocrystal pellet in a minimal amount of anhydrous toluene.

-

Repeat the precipitation and redispersion steps two more times to ensure the removal of excess ligands and unreacted precursors.

-

The final product is a solution of tripropylphosphine oxide-capped CdSe quantum dots in toluene.

-

Workflow for CdSe Nanoparticle Synthesis:

Role in Homogeneous Catalysis

While specific, well-documented protocols for tripropylphosphine oxide as a primary ligand in homogeneous catalysis are scarce, the broader class of phosphine oxides is known to play a role in stabilizing metal catalysts.

Stabilizing Ligand in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, phosphine oxides can act as ancillary ligands that prevent the agglomeration and precipitation of palladium nanoparticles, which are often the active catalytic species.[2] The weak coordination of the phosphine oxide to the palladium center can help maintain a consistent concentration of the active catalyst throughout the reaction, leading to improved yields and reproducibility.[2] Although triphenylphosphine oxide is more commonly cited in this role, the fundamental electronic properties of the P=O bond suggest that tripropylphosphine oxide could function similarly. The more electron-donating nature of the propyl groups compared to phenyl groups might lead to stronger coordination to the metal center, potentially influencing the catalytic activity.

General Catalytic Cycle for a Pd-Catalyzed Cross-Coupling Reaction with a Phosphine Oxide Ligand:

Quantitative Data

Due to the limited number of studies focusing on tripropylphosphine oxide as a catalytic ligand, a comprehensive table of quantitative data comparing its performance across various reactions is not available in the current literature. Researchers interested in exploring the catalytic applications of TPPO would need to conduct systematic studies to generate such data.

Summary and Outlook

Tripropylphosphine oxide is a well-established ligand for the synthesis of high-quality semiconductor nanocrystals, where it plays a crucial role in controlling growth and providing stability. Its application as a ligand in homogeneous catalysis is less explored. Based on the known functions of other phosphine oxides, TPPO has the potential to act as a stabilizing ligand in various catalytic systems, particularly those involving palladium. The differing electronic and steric properties of the propyl groups compared to the more commonly studied aryl groups suggest that TPPO could offer unique advantages in certain catalytic transformations. Further research is needed to fully elucidate the scope and potential of tripropylphosphine oxide as a versatile ligand in catalysis.

References

Tripropylphosphine Oxide: Application Notes and Protocols for Metal Ion Extraction and Separation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylphosphine oxide (TPPO) is an organophosphorus compound with the formula O=P(CH₂CH₂CH₃)₃. As a member of the phosphine oxide family, its utility in coordination chemistry, particularly for the extraction and separation of metal ions, is of significant interest. The lone pair of electrons on the oxygen atom of the phosphoryl group (P=O) allows for the formation of stable complexes with a variety of metal ions. This property is harnessed in liquid-liquid extraction processes to selectively transfer metal ions from an aqueous phase to an organic phase.

While extensive research has been conducted on other phosphine oxides like triphenylphosphine oxide (TPPO) and trioctylphosphine oxide (TOPO), specific literature detailing the application of tripropylphosphine oxide is less abundant. However, the fundamental principles of its coordinating and extractive properties can be inferred from its structural analogues. These notes provide a generalized framework for the use of tripropylphosphine oxide in metal ion extraction, based on established protocols for similar phosphine oxide-based systems. Researchers should note that the provided protocols and data, derived from related compounds, will likely require optimization for specific applications with tripropylphosphine oxide.

Data Presentation

The following tables summarize quantitative data on the extraction of various metal ions using phosphine oxide extractants. This data is primarily drawn from studies on triphenylphosphine oxide and other trialkylphosphine oxides and should be considered as a starting point for developing protocols with tripropylphosphine oxide.

Table 1: Extraction Efficiency of Various Metal Ions with Phosphine Oxide Extractants

| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference Compound |

| Uranium(VI) | 0.02 M TPPO | Toluene | pH not specified | 99 | Triphenylphosphine Oxide |

| Thorium(IV) | 0.04 M TPPO | Toluene | pH not specified | 97.5 | Triphenylphosphine Oxide |

| Thorium(IV) | 2.16x10⁻² M TPPO | Toluene | 5x10⁻³ M Sodium Salicylate, pH 2.5-3.25 | Quantitative | Triphenylphosphine Oxide |

| Lanthanum(III) | Trialkylphosphine Oxide | Kerosene | 2.6 M LaCl₃ | Varies (lower than Lu) | Heteroradical Trialkylphosphine Oxide |

| Lutetium(III) | Trialkylphosphine Oxide | Kerosene | 2.6 M LaCl₃ | Varies (higher than La) | Heteroradical Trialkylphosphine Oxide |

Table 2: Optimal Conditions for Uranium and Thorium Extraction using Triphenylphosphine Oxide

| Parameter | Uranium(VI) | Thorium(IV) |

| Extractant Concentration | 0.02 M | 0.04 M |

| Organic Solvent | Toluene | Toluene |

| Aqueous/Organic Phase Ratio | 4:1 | 4:1 |

| Shaking Time | 5 minutes | 4 minutes |

| Stripping Agent | 0.5 M HNO₃ | 2 M HNO₃ |

Experimental Protocols

The following are generalized experimental protocols for metal ion extraction using a phosphine oxide extractant like tripropylphosphine oxide. These protocols are based on common procedures found in the literature for related compounds and should be adapted and optimized for specific metal ions and experimental conditions.

Protocol 1: General Procedure for Solvent Extraction of a Metal Ion

Objective: To extract a target metal ion from an aqueous solution into an organic phase using tripropylphosphine oxide.

Materials:

-

Aqueous solution containing the metal ion of interest.

-

Tripropylphosphine oxide (solid or as a solution in a suitable organic solvent).

-

Organic solvent (e.g., toluene, kerosene, chloroform).

-

Separatory funnel.

-

pH meter and reagents for pH adjustment (e.g., HCl, NaOH).

-

Analytical instrument for metal ion quantification (e.g., ICP-MS, AAS).

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of tripropylphosphine oxide of the desired concentration in the chosen organic solvent.

-

Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion at a known concentration. Adjust the pH of the solution to the desired value using an appropriate acid or base.

-

Extraction: a. Place equal volumes of the aqueous and organic phases into a separatory funnel. b. Shake the funnel vigorously for a predetermined amount of time (e.g., 5-15 minutes) to ensure thorough mixing and facilitate the transfer of the metal-TPPO complex into the organic phase. c. Allow the phases to separate completely.

-

Phase Separation: Carefully drain the aqueous phase (bottom layer) and collect the organic phase (top layer).

-

Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. b. The concentration of the metal ion in the organic phase can be calculated by mass balance.

-

Calculation of Extraction Efficiency:

-

Extraction Efficiency (%) = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

-

Protocol 2: Stripping of the Metal Ion from the Organic Phase

Objective: To recover the extracted metal ion from the organic phase back into an aqueous solution.

Materials:

-

Organic phase containing the metal-tripropylphosphine oxide complex.

-

Stripping solution (e.g., a solution of a strong acid like HNO₃ or HCl).

-

Separatory funnel.

-

Analytical instrument for metal ion quantification.

Procedure:

-

Contacting with Stripping Solution: Place the organic phase containing the extracted metal ion into a separatory funnel with a fresh volume of the stripping solution.

-

Stripping: a. Shake the funnel vigorously for a sufficient amount of time to allow the metal ion to transfer from the organic phase to the new aqueous (stripping) phase. b. Allow the phases to separate.

-

Phase Separation: Collect the aqueous stripping solution which now contains the recovered metal ion.

-

Analysis: Determine the concentration of the metal ion in the stripping solution to quantify the stripping efficiency.

Mandatory Visualization

Caption: Workflow for metal ion extraction and stripping.

Signaling Pathways and Logical Relationships

The extraction process is governed by the equilibrium of the metal ion between the aqueous and organic phases. The key relationship is the formation of a neutral, organophilic complex between the metal ion and tripropylphosphine oxide, which drives the extraction into the organic solvent.

Caption: Formation of the extractable metal complex.

The Role of Tripropylphosphine Oxide in Polymer Chemistry: An Analogical Application Note

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the potential applications of tripropylphosphine oxide in polymer chemistry. It is important to note that while extensive research exists for analogous compounds, particularly triphenylphosphine oxide (TPPO), specific literature on tripropylphosphine oxide is limited. Therefore, this application note infers potential uses based on the well-documented roles of other phosphine oxides, providing a foundational guide for research and development.

Introduction

Tripropylphosphine oxide is an organophosphorus compound with the formula O=P(CH₂CH₂CH₃)₃. Like other phosphine oxides, its chemical properties are dictated by the polar phosphorus-oxygen (P=O) bond. The oxygen atom acts as a hard Lewis base, enabling coordination with various metal centers and participation in a range of chemical transformations. While not as extensively studied as its aryl counterparts, the applications of tripropylphosphine oxide in polymer science can be extrapolated from the known functions of similar phosphine oxides.

Potential Applications in Polymer Chemistry

Based on the functionalities of analogous phosphine oxides, the potential applications for tripropylphosphine oxide in polymer chemistry include its use as a ligand in polymerization catalysis, a component in flame retardant materials, and a photoinitiator in photopolymerization processes.

Ligand in Transition Metal-Catalyzed Polymerization

Trialkylphosphine oxides can function as ligands for transition metal catalysts used in various polymerization reactions.[1] The lone pair electrons on the oxygen atom can coordinate to the metal center, influencing its electronic properties and steric environment. This coordination can impact the catalyst's activity, selectivity, and stability.

Logical Relationship: Role of Phosphine Oxide as a Ligand

Caption: Coordination of tripropylphosphine oxide to a metal center, forming an active catalytic species for polymerization.

Flame Retardant Additive

Organophosphorus compounds are widely recognized for their flame retardant properties.[2][3][4][5][6] Phosphine oxides can be incorporated into polymer matrices either as additives or as reactive comonomers. In the event of a fire, they can act in both the condensed phase by promoting char formation and in the gas phase by scavenging flammable radicals. The alkyl chains of tripropylphosphine oxide might influence its compatibility and performance in different polymer systems.

Photoinitiator in UV Curing

Certain phosphine oxides are effective photoinitiators for radical polymerization, a process commonly used in UV-curable coatings, inks, and adhesives.[7] Upon exposure to UV radiation, the P=O bond can undergo cleavage to generate radicals that initiate the polymerization of monomers.

Experimental Protocols (Analogical)

The following are generalized experimental protocols based on procedures reported for analogous phosphine oxides. These should be adapted and optimized for specific applications involving tripropylphosphine oxide.

General Protocol for Transition Metal-Catalyzed Polymerization with a Phosphine Oxide Ligand

This protocol is a generalized representation of a polymerization reaction where a phosphine oxide can be employed as a ligand.

Experimental Workflow: Polymerization Catalysis

References

- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. specialchem.com [specialchem.com]

- 5. US4115349A - Triphenylphosphine oxide as a promoter for phosphorus-containing flame retardant - Google Patents [patents.google.com]

- 6. govinfo.gov [govinfo.gov]

- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]

Tripropylphosphine Oxide: Application Notes for Surfactancy and Phase-Transfer Catalysis

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Tripropylphosphine oxide (TPPO) is a trialkylphosphine oxide with potential, yet currently underexplored, applications in specialty chemical synthesis. While extensive data exists for its aromatic analogue, triphenylphosphine oxide, and other long-chain alkylphosphine oxides, specific experimental data for tripropylphosphine oxide as a surfactant and a phase-transfer catalyst is scarce in publicly available literature.